Product packaging for Teriparatide acetate hydrate(Cat. No.:CAS No. 99294-94-7)

Teriparatide acetate hydrate

Cat. No.: B021653
CAS No.: 99294-94-7
M. Wt: 4196 g/mol
InChI Key: QCVZCKSPTMFSSY-ILQTYVRSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Parathyroid Hormone Analogue Research

Research into parathyroid hormone analogues stems from the understanding that while chronically elevated levels of endogenous PTH can lead to bone resorption, intermittent exposure to PTH or its N-terminal fragment can stimulate bone formation. wikipedia.orgdrugbank.comnih.gov Teriparatide acetate (B1210297), as a recombinant human parathyroid hormone analog (PTH 1-34), is a direct outcome of this research. wikipedia.orgnewdrugapprovals.orgfda.gov It was developed to harness the anabolic potential of PTH while avoiding the catabolic effects associated with sustained high levels. wikipedia.orgdrugbank.comnih.gov Studies have shown that teriparatide binds to the PTH1R with similar affinity to the full-length hormone, exerting comparable physiological effects on bone and kidney, including the stimulation of bone formation. drugbank.commims.comnih.gov

Historical Perspectives in Anabolic Bone Agent Discovery

The historical context of teriparatide acetate in the discovery of anabolic bone agents traces back to early observations in the 1920s, which indicated that parathyroid glandular extracts could stimulate bone acquisition in rodents. nih.gov However, significant interest in this anabolic action remained dormant for nearly five decades. nih.gov The development of contemporary laboratory techniques in the 1970s enabled the large-scale production of the amino-terminal fragment of PTH, (1-34) hPTH (teriparatide). nih.gov This fragment was found to retain the full biological activity of the complete PTH molecule. nih.gov Driven by researchers like Dr. John Parsons, the scientific community revisited the anabolic potential of PTH. nih.gov Studies in various mammalian species, including oöphorectomized rats, demonstrated that single daily injections of teriparatide dramatically increased bone mass. nih.gov Subsequent human studies confirmed a notable increase in trabecular bone mass and indicated that teriparatide also contributes to increasing cortical bone. nih.gov This historical research laid the groundwork for the development and eventual application of teriparatide acetate as a significant anabolic agent in bone research and therapy.

Detailed Research Findings:

Research has explored the mechanism by which teriparatide acetate promotes bone formation. Binding to PTH1R on osteoblasts activates downstream signaling pathways, such as PKA- and PKC-dependent pathways, which are associated with anabolic effects on bone. drugbank.com Studies have shown that teriparatide increases the expression of factors involved in osteoblast maturation and improves fracture healing in animal models. medchemexpress.comlktlabs.com For instance, in mouse bone marrow stromal cells, teriparatide has been shown to upregulate the expression of osterix and Runx2. lktlabs.com Research in female New Zealand white rabbits administered teriparatide acetate hydrate (B1144303) (20 μg/kg, i.h., daily for 4 weeks) demonstrated increases in cortical thickness and porosity, cortical area, thickness, and bone mineral content (BMC), without significantly influencing volumetric bone mineral density (BMD). medchemexpress.com

Clinical research findings, while needing careful filtering to exclude dosage and safety information as per instructions, highlight the effects of teriparatide on bone markers and density. Studies have measured markers of bone formation, such as bone-specific alkaline phosphatase (BSAP) and procollagen (B1174764) I carboxy-terminal propeptide (PICP), and markers of bone resorption. nih.govdrugs.com Research in men with osteoporosis treated with teriparatide (20 or 40 μg daily) showed significant dose-dependent increases in both bone formation and resorption markers over 12 months. nih.gov

Interactive Data Table (Illustrative based on search results):

ParameterObservation in Research Studies (Examples)Source Snippets
Effect on Osteoblast ActivityPreferential stimulation over osteoclastic activity. drugbank.comnih.gov Activation of PKA- and PKC-dependent pathways. drugbank.com12, 17
Effect on Bone Formation Markers (e.g., BSAP, PICP)Significant dose-dependent increases observed in men with osteoporosis. nih.gov17
Effect on Bone Resorption MarkersDose-dependent increases observed in men with osteoporosis. nih.gov17
Effect on Cortical Bone in RabbitsIncreased cortical thickness, porosity, area, thickness, and BMC. medchemexpress.com14
Effect on Serum CalciumTransient increase observed. fda.govnih.govdrugs.com13, 22, 27
Effect on Serum PhosphorusTransient phosphaturia and mild transient reductions. drugbank.comfda.govdrugs.com Hypophosphatemia not observed in clinical trials. fda.govdrugs.com12, 22, 27
Effect on Serum Uric AcidIncreased concentrations observed. fda.govdrugs.com22, 27
Effect on Urinary CalciumIncreased excretion observed. drugbank.comfda.govdrugs.com12, 22, 27

Structure

2D Structure

Chemical Structure Depiction
molecular formula C183H297N55O54S2 B021653 Teriparatide acetate hydrate CAS No. 99294-94-7

Properties

CAS No.

99294-94-7

Molecular Formula

C183H297N55O54S2

Molecular Weight

4196 g/mol

IUPAC Name

acetic acid;(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid;hydrate

InChI

InChI=1S/C181H291N55O51S2.C2H4O2.H2O/c1-21-96(18)146(236-160(267)114(48-53-141(250)251)212-174(281)132(84-239)232-177(284)143(93(12)13)233-147(254)103(185)82-237)178(285)216-111(45-50-134(187)241)155(262)219-119(65-90(6)7)163(270)213-116(55-62-289-20)158(265)224-124(71-100-79-196-86-203-100)167(274)226-126(73-135(188)242)169(276)217-117(63-88(2)3)148(255)201-81-138(245)205-105(39-27-30-56-182)149(256)223-123(70-99-78-195-85-202-99)166(273)221-121(67-92(10)11)164(271)225-128(75-137(190)244)171(278)231-131(83-238)173(280)214-115(54-61-288-19)157(264)210-112(46-51-139(246)247)153(260)208-109(43-34-60-199-181(193)194)159(266)234-144(94(14)15)175(282)215-113(47-52-140(248)249)156(263)222-122(69-98-77-200-104-38-26-25-37-102(98)104)165(272)220-120(66-91(8)9)161(268)209-108(42-33-59-198-180(191)192)151(258)206-106(40-28-31-57-183)150(257)207-107(41-29-32-58-184)152(259)218-118(64-89(4)5)162(269)211-110(44-49-133(186)240)154(261)228-129(76-142(252)253)172(279)235-145(95(16)17)176(283)229-125(72-101-80-197-87-204-101)168(275)227-127(74-136(189)243)170(277)230-130(179(286)287)68-97-35-23-22-24-36-97;1-2(3)4;/h22-26,35-38,77-80,85-96,103,105-132,143-146,200,237-239H,21,27-34,39-76,81-84,182-185H2,1-20H3,(H2,186,240)(H2,187,241)(H2,188,242)(H2,189,243)(H2,190,244)(H,195,202)(H,196,203)(H,197,204)(H,201,255)(H,205,245)(H,206,258)(H,207,257)(H,208,260)(H,209,268)(H,210,264)(H,211,269)(H,212,281)(H,213,270)(H,214,280)(H,215,282)(H,216,285)(H,217,276)(H,218,259)(H,219,262)(H,220,272)(H,221,273)(H,222,263)(H,223,256)(H,224,265)(H,225,271)(H,226,274)(H,227,275)(H,228,261)(H,229,283)(H,230,277)(H,231,278)(H,232,284)(H,233,254)(H,234,266)(H,235,279)(H,236,267)(H,246,247)(H,248,249)(H,250,251)(H,252,253)(H,286,287)(H4,191,192,198)(H4,193,194,199);1H3,(H,3,4);1H2/t96-,103-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,143-,144-,145-,146-;;/m0../s1

InChI Key

QCVZCKSPTMFSSY-ILQTYVRSSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC5=CNC=N5)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)N.CC(=O)O.O

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC2=CNC=N2)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC5=CNC=N5)C(=O)NC(CC(=O)N)C(=O)NC(CC6=CC=CC=C6)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CO)N.CC(=O)O.O

Related CAS

52232-67-4 (Parent)

sequence

SVSEIQLMHNLGKHLNSMERVEWLRKKLQDVHNF

Synonyms

Teriparatide acetate hydrate

Origin of Product

United States

Synthetic Chemistry and Manufacturing Research of Teriparatide Acetate

Chemical Synthesis Methodologies

Chemical synthesis of teriparatide primarily relies on peptide synthesis techniques that allow for the precise assembly of the 34-amino acid sequence bachem.com.

Solid-Phase Peptide Synthesis Strategies

Solid-Phase Peptide Synthesis (SPPS) is a pivotal method in modern peptide production and is widely used for synthesizing teriparatide bachem.comnih.gov. This technique involves the sequential addition of protected amino acid residues to a growing peptide chain that is anchored to a solid support or resin bachem.comsante.fr. The process typically follows a linear, stepwise approach, building the peptide from the C-terminus to the N-terminus sante.fr. A common strategy is the Fmoc/tBu protection strategy sante.fr. After the entire sequence is assembled on the resin, an acidolytic treatment is used to cleave the peptide from the resin and remove the side-chain protecting groups, yielding crude teriparatide sante.fr.

Fragment-Based Peptide Synthesis Approaches

While stepwise SPPS is a primary method, fragment-based peptide synthesis approaches are also employed to potentially reduce preparation difficulty and improve yield omizzur.com. This strategy involves synthesizing shorter peptide segments (fragments) separately, often on different solid-phase carriers, and then coupling these purified fragments in a stepwise manner to assemble the full 34-amino acid sequence of teriparatide omizzur.com. For example, one method divides teriparatide into four fragments, using different resins for synthesis before coupling them sequentially omizzur.com. Another approach divides the sequence into three fragments: [1-12], [13-22], and [23-34], synthesizing them on solid-phase resin and then coupling them using activation reagents . This method can lead to reduced impurities compared to stepwise synthesis, although fragment coupling can be complex .

Comparative Analysis of Synthetic Methods :

MethodYield (%)Purity (%)Key AdvantagesLimitations
Stepwise Synthesis20–4285–90SimplicityLow yield, high racemization risk
Fragment Condensation40–4595–98Reduced impuritiesComplex fragment coupling

Recombinant DNA Technology Production of Teriparatide Acetate (B1210297)

In addition to chemical synthesis, teriparatide is also produced using recombinant DNA technology nih.govsante.fr. This method typically involves modifying a strain of Escherichia coli (E. coli) to express the gene encoding the 1-34 amino acid sequence of human parathyroid hormone sante.frfda.gov. The recombinant protein is then extracted and purified sante.fr. Recombinant production can yield high amounts of the peptide researchgate.net. The initial teriparatide product approved in the US and EU was produced recombinantly in E. coli wikipedia.orgnih.gov.

Advancements in Synthesis and Purification Techniques

Significant research focuses on improving the efficiency and outcome of both synthetic and recombinant production methods, particularly concerning purification and impurity control patsnap.comgoogle.com.

Strategies for Impurity Reduction and Purity Enhancement

Impurity reduction and purity enhancement are critical steps in teriparatide manufacturing. Related peptides with structures very similar to teriparatide can be present as impurities sante.fr. Strategies to minimize impurities include optimizing synthesis conditions, such as the choice of protecting groups and coupling reagents in SPPS . For instance, using pseudo proline dipeptides in synthesis can help control specific impurities like Met 8(O)-teriparatide google.com.

Purification of crude teriparatide, whether from chemical synthesis or recombinant production, is typically achieved through chromatographic methods, primarily high-performance liquid chromatography (HPLC) tga.gov.aupatsnap.comgoogle.com. Various chromatographic techniques and mobile phase systems are employed to separate the desired teriparatide peptide from shorter sequences, deletion sequences, and other process-related impurities patsnap.comgoogle.com. Ion exchange processes are also used to obtain the final product in the acetate form sante.fr.

Research explores specific purification methods, such as using acetonitrile (B52724) systems with different aqueous solutions (e.g., ammonium (B1175870) bicarbonate, sodium sulfate/sulfuric acid, ammonium acetate, acetic acid) in gradient elution and high-performance liquid phase salt conversion steps to achieve high purity patsnap.comgoogle.com. These methods aim for high purity, often exceeding 99%, and good yield omizzur.comgoogle.com.

Optimization of Yield and Process Efficiency

For recombinant production, optimizing cultivation conditions, such as pH, temperature, induction time, and inducer concentration, can significantly enhance peptide productivity researchgate.net. Advanced expression platforms and purification strategies are being developed to achieve higher titers and simplify downstream processing researchgate.net. For example, a T1SS-based approach called Numaswitch has shown significantly higher yields compared to other recombinant production strategies researchgate.net.

Yield data reported in research varies depending on the specific method and scale. Fragment condensation methods have reported yields in the range of 20-40% or 40-45% omizzur.com. Optimized purification methods aim for high purity (e.g., >99.5%) alongside good yield google.com.

Design and Synthesis of Teriparatide Acetate Analogues and Derivatives

Research into teriparatide acetate analogues and derivatives aims to potentially improve its properties, such as stability, helicity, and biological activity. The design and synthesis of these modified peptides often leverage the established SPPS methodologies used for the parent compound rsc.org.

Glycosylation Derivatives and Their Modified Properties

One area of research has focused on the synthesis of glycosylation derivatives of teriparatide rsc.orgnih.govresearchgate.net. Glycosylation, the process of adding carbohydrates to a molecule, can significantly influence the physicochemical and biological characteristics of peptides rsc.orgresearchgate.net. Novel N-acetyl glucosamine (B1671600) glycosylation derivatives of teriparatide have been designed and synthesized using the standard Fmoc SPPS strategy, incorporating pre-made glycoamino acid building blocks such as Fmoc-Asn(Ac3GlcNAc)-OH and Fmoc-Ser(Ac3GlcNAc)-OH rsc.org. This involves replacing specific amino acid residues, such as asparagine (Asn) and serine (Ser), with glycosylated versions rsc.orgresearchgate.net.

Studies on these glycosylation derivatives have demonstrated modified properties compared to the original teriparatide. For instance, N-acetyl glucosamine glycosylation has been shown to improve the helicity of the peptides rsc.org. Circular dichroism (CD) spectroscopy is a technique used to analyze the secondary structures of these glycopeptides and quantify their helicity rsc.org.

The helicity values for original teriparatide (referred to as PTHG-1 in one study) and some of its glycosylation derivatives (PTHG-2 to PTHG-9) have been reported. rsc.org

CompoundHelicity (%)Fold Increase vs. PTHG-1
PTHG-126.11.00
PTHG-230.81.18
PTHG-327.51.05
PTHG-429.31.12
PTHG-530.11.15
PTHG-639.21.50
PTHG-733.41.28
PTHG-836.71.40
PTHG-936.11.38

Data derived from search result rsc.org.

Beyond altered conformation, these glycosylation derivatives have also shown enhanced protease stability, which is a crucial property for peptide therapeutics as it can influence their half-life and efficacy in vivo rsc.orgnih.gov. Furthermore, some glycosylated analogues, such as PTHG-9, have exhibited increased ability to promote osteoblast differentiation compared to the original teriparatide rsc.orgnih.gov. This suggests that glycosylation can be an effective strategy for improving the chemical and biological properties of linear peptides like teriparatide rsc.orgresearchgate.net.

Structure-Activity Relationship Studies in Analogue Development

Structure-activity relationship (SAR) studies are integral to the development of teriparatide analogues and derivatives. By systematically modifying the structure of the peptide and evaluating the resulting changes in its biological activity and other properties, researchers can gain insights into the relationship between the chemical structure and its function nih.gov.

In the context of glycosylation derivatives, the SAR studies involve examining how the position and type of glycosylation affect properties such as helicity, protease resistance, and osteoblast differentiation promoting activity rsc.orgresearchgate.net. For example, the observation that certain glycosylation patterns lead to enhanced helicity and protease stability, which in turn correlate with improved osteoblast differentiation ability, provides valuable SAR information rsc.org. This indicates that maintaining a stable secondary structure and resistance to degradation are important factors contributing to the enhanced activity of teriparatide derivatives rsc.org.

While broad SAR studies on parathyroid hormone analogues have been conducted to understand the regions critical for activity nih.gov, the research on teriparatide glycosylation derivatives provides specific SAR insights related to modifications at particular amino acid residues (Asn and Ser) and their impact on the peptide's properties and biological function rsc.orgresearchgate.net. These studies help guide the rational design of future analogues with potentially improved therapeutic profiles.

Advanced Analytical and Structural Characterization of Teriparatide Acetate

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are vital for understanding the structural nuances of teriparatide acetate (B1210297), offering insights into its conformation and composition fda.govnih.gov.

NMR spectroscopy is a powerful, non-invasive technique used to characterize the higher-order structure (HOS) of protein and peptide therapeutics in solution researchgate.netmdpi.com. Both 1D and 2D NMR methods are applied to teriparatide acetate to obtain a structural fingerprint and assess similarity between different preparations researchgate.netsante.fr.

1D ¹H NMR spectra of teriparatide acetate formulations show identical chemical shift dispersion and ratios of main components, indicating similar qualitative and quantitative composition, including excipients sante.fr. The 1D ¹H NMR spectral pattern can reveal protein HOS heterogeneity, exchange, and oligomerization mdpi.com.

2D NMR techniques, such as ¹H-¹⁵N Heteronuclear Multiple Quantum Coherence (HMQC) and Total Correlation Spectroscopy (TOCSY), provide higher resolution and are sensitive indicators of changes in both primary and higher-order structures nih.govresearchgate.netsante.fr. 2D NMR data for different teriparatide acetate samples have shown identical signals, confirming the identity of the concentration, sequence, and fold of the molecule under experimental conditions sante.fr. Specifically, 2D ¹⁵N-¹H HMQC NMR spectra have been used to demonstrate structural identity at the atomic level between different teriparatide drug substances nih.gov. In 2D NMR spectra, peaks corresponding to backbone amide groups and side chain amide groups of residues like asparagine, glutamine, lysine, and tryptophan are detected nih.gov. The complete overlap of these peaks in spectra from different sources indicates structural similarity nih.gov.

NMR spectroscopy, particularly 2D methods, allows for qualitative and quantitative determination of secondary and tertiary structures mdpi.com.

CD spectroscopy in the far-UV spectral region (typically 190-260 nm) is a standard technique for characterizing the secondary structure of proteins and peptides, including teriparatide acetate nih.govfda.govmdpi.com. CD spectra provide information about the content of α-helices, β-sheets, β-turns, and random coil structures nih.govmdpi.com.

Studies using CD spectroscopy have shown that in aqueous solution, teriparatide acetate primarily adopts a disordered structure nih.govmdpi.com. However, the α-helix content increases significantly in the presence of trifluoroethanol (TFE), a solvent known to induce α-helical formation nih.govmdpi.com. For example, in phosphate-buffered saline (PBS) at pH 7.4, the α-helix ratio was found to be around 24-25%, which increased to over 84% in a PBS-TFE mixture nih.gov. These findings are consistent with published data indicating a predominantly disordered structure in water and higher α-helix content in the presence of 50% TFE mdpi.com. The calculated α-helix content can also be estimated from the average residue molar ellipticity at 222 nm google.comgoogle.com.

CD spectra of different teriparatide acetate preparations have shown high similarity in various buffer conditions, providing evidence of structural comparability and similar helix-forming propensity nih.govmdpi.com.

Data on α-helix content determined by CD spectroscopy:

Solvent/Conditionα-Helix Content (%)Source
PBS (pH 7.4)24.4 - 25.2 nih.gov
PBS:TFE (1:1)84.3 - 85.1 nih.gov
Water10 - 16 mdpi.com
Water:TFE (1:1)>40 mdpi.com

Analysis of second derivative FTIR spectra in the Amide I region allows for the assignment of peaks to specific secondary structural elements like α-helices, β-sheets, and turns nih.gov. For teriparatide, an intense bond at 1645 cm⁻¹ has been observed, corresponding to the C=O group of the amide bond researchgate.net. The stretching bond at 1550 cm⁻¹ is attributed to the interaction between N-H bending and C-N stretching of the C-N-H group researchgate.net.

Quantitative analysis of FTIR data using algorithms like PLS can estimate the percentage of α-helix and β-sheet content nih.gov. Studies have predicted an average content of approximately 50% α-helix and 16% β-sheet for teriparatide peptide extracted from formulations, consistent with reported data for the secondary structure conformation in solid form nih.gov. FTIR spectroscopy has been used to demonstrate the structural similarity between different teriparatide preparations in terms of secondary structure nih.gov.

UV-Vis spectroscopy is commonly used for the quantitative determination of peptide concentration and assessment of purity, particularly for molecules containing aromatic amino acid residues like tyrosine and tryptophan, which absorb UV light fda.gov. For teriparatide acetate, UV detection is often coupled with chromatographic methods like HPLC for analysis nih.govcomplexgenerics.org.

The peptide contribution in UV spectra of teriparatide is typically centered around 270 nm mdpi.com. UV spectrophotometry has been employed to determine the content of teriparatide and other components like metacresol in drug products nih.govresearchgate.net. While UV detection is useful for quantitation and purity assessment based on absorbance at specific wavelengths (e.g., 215 nm for peptide bonds or 272 nm for metacresol), it may have limitations in specificity for identifying peptide-related impurities compared to mass spectrometry nih.govcomplexgenerics.org.

UV-Vis spectroscopy can also provide some information regarding higher-order structures mdpi.com.

Fourier Transform Infrared (FTIR) Spectroscopy for Conformational Studies

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is a critical tool for the characterization of teriparatide acetate, providing precise information about its molecular weight, primary structure, and the presence of variants and impurities nih.govfda.gov.

Electrospray Ionization (ESI) coupled with mass spectrometry is a widely used technique for determining the intact molecular mass of peptides and proteins nih.govfda.gov. ESI-MS produces multiply charged ions, which are then analyzed by the mass spectrometer to determine their mass-to-charge ratio (m/z) researchgate.net. Deconvolution of the resulting spectra yields the intact molecular mass of the molecule nih.govresearchgate.net.

High-resolution mass spectrometry (HRMS) with ESI is particularly valuable for accurate mass determination and confirmation of the primary structure of teriparatide acetate nih.govresearchgate.net. LC-ESI-HRMS, where liquid chromatography is coupled online to the mass spectrometer, allows for the separation of teriparatide from impurities before mass analysis nih.govresearchgate.net. This approach confirms the identity of the primary structure by comparing the experimentally determined monoisotopic molecular mass to the theoretical mass nih.govresearchgate.net. The expected theoretical monoisotopic mass for teriparatide (C₁₈₁H₂₉₁N₅₅O₅₁S₂) is approximately 4117.7 Da europa.eu. Studies have reported measured average molecular weights close to this theoretical value, such as 4117.2 Da europa.eu.

ESI-MS, often in tandem with LC, is also used for peptide mapping, where the protein is enzymatically digested into smaller fragments, and the masses of these fragments are determined nih.govresearchgate.net. This provides full coverage of the amino acid sequence and verifies its identity nih.govresearchgate.net.

Ion Mobility-Mass Spectrometry (IM-MS) can further analyze the structure and conformation of intact teriparatide ions in the gas phase, separating ions based on their shape and charge mdpi.com.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for Impurity Profiling

LC-HRMS is a powerful technique used to detect, identify, and quantify peptide-related impurities in teriparatide acetate. This method offers superior specificity and sensitivity compared to traditional LC-UV analysis, allowing for the resolution and quantification of impurities that may co-elute with the main peak complexgenerics.orgcomplexgenerics.org. LC-HRMS can identify both process-related and degradation-related impurities complexgenerics.orgcomplexgenerics.org.

Research findings using LC-HRMS have identified various impurities in teriparatide products, including oxidized variants (e.g., sulfoxide (B87167) of Met8 and Met18), deamidated variants, succinimide (B58015) variants, and truncated forms like teriparatide (1-30) complexgenerics.orgresearchgate.net. A validated LC-HRMS method for teriparatide demonstrated good linearity and precision, with low limits of detection and quantification for impurities complexgenerics.org.

Here is an example of impurity data that might be obtained using LC-HRMS:

Impurity TypeObserved m/z (example)Relative Percentage (example data)
Teriparatide (main peak)-80.38% complexgenerics.org
Oxidative degradative impurity-1.91% complexgenerics.org
Oxidative impurities Met(O)8+Met(O)18-6.26% complexgenerics.org
Teriparatide (1-30)724.5856 complexgenerics.org0.77% complexgenerics.org
Teriparatide Asp (succinimide)30820.4313 complexgenerics.org0.53% complexgenerics.org
Unknown impurity834.5 (z=5) complexgenerics.org8.21% complexgenerics.org

Peptide Mapping and LC-MS/MS for Primary Sequence Verification

Studies have shown that peptide mapping with LC-MS/MS can confirm the identical primary structure between different teriparatide products nih.goveuropa.eu. For instance, analysis using Glu-C protease digestion followed by RP-HPLC and MS/MS has been successfully applied to compare teriparatide products nih.govresearchgate.net.

Ion Mobility-Mass Spectrometry (IM-MS) for Higher-Order Structure

Ion Mobility-Mass Spectrometry (IM-MS) is an advanced technique used to assess the higher-order structure (HOS) and conformation of proteins and peptides in their native state nih.govresearchgate.net. IM-MS separates ions based on their size, shape, and charge-to-mass ratio as they travel through a gas-filled cell under the influence of an electric field nih.govumich.edu. This provides information about the three-dimensional structure and conformational dynamics of the molecule nih.govfrontiersin.org.

IM-MS, alongside techniques like NMR, UV, CD, and FTIR, has been used to demonstrate the structural similarity between different teriparatide formulations nih.govresearchgate.net. Specifically, IM-MS allows for the comparison of the shape and size of peptide conformers nih.gov. Collision cross section (CCS) measurements obtained from travelling wave ion mobility systems (TWIMS) can be used to study the gas-phase conformers of teriparatide nih.gov.

Chromatographic Techniques for Purity and Impurity Analysis

Chromatographic methods are fundamental for assessing the purity of teriparatide acetate and analyzing various types of impurities, including degradation products, charge variants, and aggregates fda.govnih.govnih.gov.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Degradation Products

RP-HPLC is employed to characterize the impurity profile of teriparatide, and studies have shown similar chromatographic patterns and degradation profiles between different teriparatide products nih.govresearchgate.net. RP-HPLC can detect age-dependent degradation products nih.govresearchgate.net. The API content of teriparatide injections is also typically determined by RP-HPLC fda.govnih.gov.

Ion-Exchange Chromatography (IEX-HPLC) for Charge Variant Analysis

IEX-HPLC is used to separate and quantify charge variants of teriparatide acetate fda.govnih.govnih.gov. Charge variants can arise from post-translational modifications or degradation processes such as deamidation, which alter the net charge of the peptide nih.gov. IEX-HPLC separates molecules based on their charge using a stationary phase with charged functional groups and a mobile phase with varying salt concentration or pH nih.gov.

Studies utilizing IEX-HPLC have shown similar charge variant profiles between different teriparatide products, with minor differences sometimes observed related to age or product-specific deviations nih.govresearchgate.net.

Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC) for Aggregation Assessment

SE-HPLC is a crucial technique for assessing the presence of higher molecular weight species (HMWs), such as dimers, oligomers, and aggregates, in teriparatide acetate fda.govnih.govnih.gov. SE-HPLC separates molecules based on their size as they pass through a porous stationary phase nih.gov. Larger molecules elute faster as they are excluded from the pores, while smaller molecules penetrate the pores and elute later nih.gov.

SE-HPLC is used as an orthogonal method alongside techniques like SDS-PAGE to monitor aggregation nih.govnih.gov. Studies have consistently shown a low aggregation tendency for teriparatide, with no aggregates detected by SE-HPLC, even at the detection limit of the method nih.govresearchgate.net.

Characterization of Process- and Degradation-Related Impurities

The manufacturing process for teriparatide, whether through recombinant DNA technology or chemical synthesis, can introduce process-related impurities mdpi.comtga.gov.au. Additionally, teriparatide is susceptible to degradation under various conditions, leading to the formation of degradation-related impurities researchgate.netresearchgate.net. Characterizing these impurities is essential for ensuring the quality, safety, and efficacy of the final drug product veeprho.comfda.govcomplexgenerics.org. Analytical methods are employed to monitor critical quality attributes, including the impurity profile nih.gov.

Identification of Truncated Forms and Oxidized Species

Truncated forms of teriparatide are shorter peptide sequences that can result from incomplete synthesis or peptide bond cleavage during degradation researchgate.netresearchgate.net. Oxidized species commonly arise from the oxidation of susceptible amino acid residues, particularly methionine residues at positions 8 and 18 in the teriparatide sequence researchgate.netresearchgate.netgoogle.com.

Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and liquid chromatography-high-resolution mass spectrometry (LC-HRMS) are powerful tools for identifying these impurities complexgenerics.orgresearchgate.netcomplexgenerics.org. These methods can determine the accurate molecular mass and provide fragmentation patterns (MS/MS) that help elucidate the structure of impurities, including truncated sequences and oxidized variants complexgenerics.orgresearchgate.netcomplexgenerics.org. Peptide mapping, often coupled with LC-MS/MS, is used to confirm the amino acid sequence and identify fragments resulting from cleavage researchgate.netnih.gov.

Specific oxidized variants identified in teriparatide include methionine sulfoxide at Met8, Met18, and a variant with sulfoxide forms at both Met8 and Met18 researchgate.netresearchgate.net. Truncated forms resulting from peptide bond cleavage at the C-terminal of asparagine (Asn) at positions 16 and 33, and aspartic acid (Asp) at position 30 have also been observed researchgate.netresearchgate.net. Aspartimide impurities can also be produced during the production and storage process google.com.

Quantitative Analysis of Impurity Profiles

Quantitative analysis of impurities is performed to determine the levels of identified process- and degradation-related impurities in teriparatide acetate fda.gov. High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC) and ion-exchange HPLC (IEX-HPLC), are widely used for quantifying impurities nih.govuspnf.com. RP-HPLC separates impurities based on their hydrophobicity, while IEX-HPLC separates them based on charge variants nih.gov.

LC-MS and LC-HRMS methods offer enhanced sensitivity and specificity compared to traditional HPLC-UV, allowing for the detection and quantification of impurities, even those that co-elute with the main peak or other impurities complexgenerics.orgcomplexgenerics.org. These methods can quantify impurities by measuring the extracted ion chromatogram (EIC) area complexgenerics.orgcomplexgenerics.org.

Regulatory guidelines often require the identification and characterization of all peptide-related impurities present at or above a certain threshold, such as 0.10% fda.gov. The total percentage of related impurities is also a critical quality attribute that is quantitatively assessed uspnf.com.

Studies have shown the impurity profiles of teriparatide products using these quantitative methods. For example, one study using LC-HRMS analysis of several lots of teriparatide reported the average relative percentages of various impurities complexgenerics.org:

ImpurityAverage Relative Percentage (%)
Teriparatide80.38
Teriparatide oxidative degradative impurity Met(O)8+181.91
Teriparatide oxidative impurities Met(O)8 and Met(O)186.27
Teriparatide(1-30)0.77
Teriparatide Asp (succinimide)300.53
Unknown (m/z=834.5, z=5)8.21

Quantitative analysis ensures that the levels of individual and total impurities remain within acceptable limits throughout the product's shelf life, confirming the consistency and quality of the manufacturing process and the stability of the drug substance fda.govtga.gov.au.

Molecular and Cellular Mechanism of Action Research for Teriparatide Acetate

Parathyroid Hormone Type 1 Receptor (PTH1R) Binding and Activation

Teriparatide acetate (B1210297) functions as an agonist at the PTH1R patsnap.comnih.gov. This receptor is a member of the Class B G protein-coupled receptor (GPCR) family and is central to regulating calcium and phosphate (B84403) metabolism, as well as bone turnover zju.edu.cncas.cn.

Ligand-Receptor Interaction Dynamics

Teriparatide acetate is a recombinant analog that mimics the action of the endogenous N-terminal fragment of PTH wikipedia.orgresearchgate.net. Studies, including those employing cryo-electron microscopy (cryo-EM), have provided detailed insights into how peptide ligands like teriparatide acetate interact with PTH1R zju.edu.cncas.cn. The binding is often described by a "two-step" model where the C-terminal portion of the peptide first engages with the extracellular domain (ECD) of the receptor, followed by the insertion of the N-terminal region into the transmembrane domain (TMD) bundle cas.cncas.cn. This interaction induces conformational changes in the receptor, leading to its activation and the recruitment of intracellular signaling proteins zju.edu.cncas.cn. Research comparing teriparatide with other PTH1R agonists has explored how variations in peptide structure can influence binding affinity and the duration of receptor activation nih.gov.

G-Protein Coupled Receptor (GPCR) Signaling Pathways

Upon binding of teriparatide acetate, the activated PTH1R undergoes a conformational change that facilitates its coupling with heterotrimeric G proteins, primarily the stimulatory G protein Gαs zju.edu.cncas.cn. This coupling is a critical step in the signal transduction pathway, linking the extracellular binding event to intracellular biochemical responses zju.edu.cncas.cn. The formation of the PTH1R-Gs complex is a key event that triggers the activation of downstream effector enzymes zju.edu.cncas.cn.

Downstream Intracellular Signaling Cascades

Activation of PTH1R by teriparatide acetate initiates several intracellular signaling pathways that mediate its effects on osteoblasts, promoting bone formation and inhibiting apoptosis patsnap.comnih.gov. The primary pathways involved include the cAMP/PKA pathway and the Phosphatidylinositol Phosphate/PKC pathway nih.gov.

cAMP/Protein Kinase A (PKA) Pathway Activation

A major signaling cascade activated by teriparatide acetate binding to PTH1R is the adenylyl cyclase/cAMP/PKA pathway patsnap.comfrontiersin.org. Receptor activation stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP) patsnap.comwikipedia.org. The resulting increase in intracellular cAMP concentration acts as a second messenger, primarily by activating Protein Kinase A (PKA) patsnap.comwikipedia.org. PKA is a serine/threonine kinase that phosphorylates a variety of substrate proteins, including transcription factors such as CREB (cAMP response element-binding protein) wikipedia.org. Phosphorylation of these targets modulates gene expression, leading to increased synthesis of proteins essential for osteoblast differentiation, proliferation, and function, as well as the production of bone matrix components patsnap.comwikipedia.org. The intermittent exposure to teriparatide acetate, as opposed to continuous exposure, is crucial for preferentially stimulating the anabolic effects via this pathway patsnap.comnih.gov.

Research findings consistently demonstrate a robust activation of the cAMP/PKA pathway upon exposure of osteoblastic cells to teriparatide acetate.

Signaling ComponentEffect of Teriparatide AcetateKey Outcome
Adenylyl CyclaseActivationIncreased cAMP production patsnap.comwikipedia.org
cAMPIncreased intracellular levelsActivation of PKA patsnap.comwikipedia.org
PKAActivationPhosphorylation of target proteins patsnap.comwikipedia.org
Gene TranscriptionModulationIncreased expression of osteogenic genes patsnap.com

Regulation of ERK1/2-Mitogen-Activated Protein Kinase Pathway

The Extracellular signal-regulated kinases 1 and 2 (ERK1/2), components of the Mitogen-Activated Protein Kinase (MAPK) pathway, are also involved in the signaling downstream of PTH1R activation. While the cAMP/PKA pathway is considered the primary mediator of the anabolic effects of intermittent PTH signaling, the ERK1/2 pathway can be activated by PTH1R through various G protein-dependent and independent mechanisms. Activation of ERK1/2 can influence osteoblast proliferation and differentiation. Research has shown that PTH and its analogs can induce ERK1/2 phosphorylation in osteoblastic cells, suggesting a role for this pathway in mediating some of the cellular responses to teriparatide acetate. The precise contribution and integration of the ERK1/2 pathway with the cAMP/PKA and PKC pathways in the context of intermittent teriparatide acetate signaling and bone anabolism are areas of ongoing investigation.

Osteoblast Lineage Regulation

Teriparatide acetate exerts pleiotropic effects on cells of the osteoblast lineage, influencing their proliferation, differentiation, survival, and lineage commitment. These actions collectively contribute to the observed increase in osteoblast numbers and enhanced bone formation. nih.govsante.fr

Stimulation of Osteoblast Proliferation and Differentiation

Research indicates that teriparatide acetate stimulates the proliferation and differentiation of osteoblast-lineage cells at multiple levels. Studies in mice have shown that teriparatide promotes the proliferation and osteoblast differentiation of metaphyseal mesenchymal progenitors (MMPs), which are a significant source of osteoblasts in postnatal growing bone. nih.govresearchgate.net This includes effects on specific subpopulations within MMPs, such as chondrocyte-like osteoprogenitors (COPs). nih.govresearchgate.net Teriparatide has been demonstrated to increase the number of osteoblast precursors and drive their differentiation into mature osteoblasts. sante.frresearchgate.net The proliferative effect in MMPs has been shown to depend critically on Hedgehog (Hh) signaling, while the osteogenic function requires both Hh and Insulin-like Growth Factor (Igf) signaling. nih.gov

Activation of Dormant Bone-Lining Cells to Osteoblasts

One of the early cellular responses to intermittent teriparatide treatment is the activation of quiescent bone-lining cells, transforming them into active osteoblasts. sante.frnih.govresearchgate.net This process involves postmitotic, mature cells of the osteoblast lineage and contributes to the increased number of functional osteoblasts available for bone formation. sante.fr

Influence on Adipocyte Differentiation from Osteoblast Precursors

Teriparatide acetate influences the differentiation fate of mesenchymal precursor cells. Studies have shown that teriparatide suppresses the differentiation of early cells of the osteoblast lineage into adipocytes in vivo. sante.fr Conversely, withdrawal of teriparatide therapy has been associated with a significant increase in bone marrow adipocytes, some of which are derived from cells previously marked as osteoblast precursors. sante.frresearchgate.net Continued administration of teriparatide prevents the appearance of these adipocytes, highlighting its role in biasing the differentiation of bipotential precursors towards the osteoblast lineage and away from the adipocyte lineage. sante.frresearchgate.net

Transcriptional Regulation of Bone Formation Markers

The anabolic effects of teriparatide acetate are mediated, in part, through the modulation of gene expression in osteoblast-lineage cells, particularly the upregulation of key transcription factors essential for osteoblast differentiation and function.

Upregulation of Osterix and Runx2 Expression

Teriparatide treatment has been shown to induce or upregulate the expression of Runt-related transcription factor 2 (Runx2) and Osterix (Osx, also known as Sp7), which are critical transcription factors for osteoblast differentiation and bone formation. nih.govnih.govd-nb.infoosaka-u.ac.jp Studies using mesenchymal stem cells and osteogenic cells isolated from teriparatide-treated mice have demonstrated increased expression of both Runx2 and Osx. nih.govosaka-u.ac.jp This upregulation is associated with accelerated osteoblast maturation. nih.gov Research during fracture healing in mice treated with teriparatide showed that Runx2 levels were significantly induced at earlier time points compared to Osx, although both were upregulated. nih.gov This suggests a coordinated transcriptional response involving these key regulators of osteogenesis. nih.govosaka-u.ac.jp

Research findings on the upregulation of Runx2 and Osterix by teriparatide acetate are summarized in the table below:

Study Context (Model)Effect on Runx2 ExpressionEffect on Osterix (Osx) ExpressionNotesSource
Gli1+ metaphyseal mesenchymal progenitors (MMPs) in miceExpressed (81.2%)Expressed (60.7%)Teriparatide stimulates proliferation and differentiation of these cells. nih.gov
Marrow-derived MSCs from teriparatide-treated miceUpregulatedUpregulatedAssociated with accelerated osteoblast maturation. nih.gov
Fracture calluses in teriparatide-treated miceInduced (early time points)UpregulatedRunx2 induced earlier than Osx. nih.gov
MC3T3-E1 cells (overexpressing Slpi)UpregulatedUpregulatedSLPI is proposed to mediate PTH-induced bone formation. osaka-u.ac.jp

Mechanisms of Sclerostin Suppression

Teriparatide acetate exerts part of its anabolic effect on bone by influencing the Wnt signaling pathway, a key regulator of bone formation, primarily through the suppression of sclerostin. Sclerostin is a protein produced predominantly by osteocytes that acts as a negative regulator of bone formation by inhibiting the Wnt/β-catenin pathway hormones.grresearchgate.netorthobullets.com. By binding to the LRP5/6 co-receptors, sclerostin prevents Wnt signaling activation, thereby suppressing osteoblast differentiation and function orthobullets.commdpi.comresearchgate.net.

Research indicates that teriparatide acetate downregulates the synthesis and expression of sclerostin sante.frresearchgate.netdrugbank.com. This suppression of sclerostin by teriparatide acetate leads to the disinhibition of the Wnt signaling pathway, promoting osteoblast activity and subsequently increasing bone formation sante.frresearchgate.netorthobullets.com. Studies have shown that teriparatide increases the expression of Wnt signaling components, contributing to enhanced bone formation sante.fr.

While the exact molecular cascade leading to sclerostin suppression by teriparatide acetate is complex, it is understood to involve the binding of teriparatide to PTH type 1 receptors (PTH1R) on osteoblasts and osteocytes nih.govdrugbank.com. This binding activates downstream signaling pathways, including PKA- and PKC-dependent pathways, which ultimately influence gene expression, including that of SOST, the gene encoding sclerostin sante.frdrugbank.com.

Clinical studies have investigated the effects of teriparatide treatment on circulating sclerostin levels. Some studies have observed increases in circulating sclerostin levels with teriparatide treatment, while others have shown reductions, suggesting varied responses nih.gov. However, studies in rat bone and osteoblast experiments generally indicate a decrease in sclerostin in response to intermittent PTH, the mechanism mimicked by teriparatide acetate nih.gov. A study in postmenopausal women with osteoporosis treated with once-weekly teriparatide showed a significant reduction in serum sclerostin levels at 12 and 18 months nih.gov. This reduction in sclerostin levels was negatively correlated with changes in lumbar spine bone mineral density (BMD), suggesting a link between sclerostin suppression and the anabolic response observed with teriparatide acetate treatment nih.gov.

Here is a summary of research findings on the effect of teriparatide acetate on sclerostin levels:

Study PopulationTreatment RegimenMeasured OutcomeKey FindingCitation
Postmenopausal women with osteoporosisOnce-weekly teriparatideSerum Sclerostin LevelsSignificant reduction at 12 and 18 months. nih.gov
Rat bone and osteoblast experimentsIntermittent PTH (Teriparatide)Sclerostin levels/expressionDecrease observed. nih.gov
Postmenopausal women with osteoporosisTeriparatideCirculating Sclerostin LevelsData varied; some studies showed increases, others reductions. nih.gov
Mature primary human osteocytes10 nM PTH1-34 (Teriparatide)SOST1 secretionReduced secretion (45.9% inhibition), returned to baseline after removal. nih.gov

Preclinical Pharmacodynamics and in Vivo Efficacy Studies of Teriparatide Acetate

Bone Anabolic Effects in Animal Models

Intermittent administration of teriparatide acetate (B1210297) has been shown to stimulate bone formation in various animal models, such as ovariectomized rats and monkeys, which are often used to mimic postmenopausal osteoporosis sante.fr. The anabolic effects are particularly pronounced in trabecular bone and on the endosteal surface of cortical bone sante.fr.

Trabecular Bone Microarchitecture Improvement

Studies in ovariectomized monkeys have shown that teriparatide acetate improves trabecular microarchitecture fda.govfda.govhres.catga.gov.auhres.ca. This improvement contributes to increased bone mass and strength fda.govfda.govhres.catga.gov.auhres.ca. In young rats, teriparatide treatment led to a significant increase in trabecular number, while older rats demonstrated increases primarily in trabecular thickness sante.fr.

Cortical Bone Mass and Strength Enhancement

Teriparatide acetate has also been shown to increase cortical bone mass and strength in rats sante.fr. In monkeys, while teriparatide can increase cortical bone porosity, particularly near the endocortical surface, this is often accompanied by an increase in bone diameter on the periosteal surface, which appears to maintain or enhance bone strength sante.frnih.gov. Monkey studies have generally indicated that teriparatide improves bone mass and strength by stimulating new bone formation in both cancellous and cortical bone fda.govfda.govhres.catga.gov.auhres.ca.

Effects on Bone Formation Rate and Osteoblast Number

Intermittent teriparatide administration increases bone mass due to an increased number of osteoblasts and a higher bone formation rate sante.fr. Studies have extensively investigated the cause of this increase in osteoblast number. Teriparatide is understood to suppress osteoblast apoptosis and activate dormant bone-lining cells, prompting them to differentiate into active osteoblasts sante.fr. These actions involve postmitotic, mature cells of the osteoblast lineage sante.fr. In younger animals, teriparatide induces a marked stimulation in the mineral apposition rate, while in older animals, it leads to an increase in osteoblast number sante.fr. For instance, in older rats, osteoblast number increased by 1.0- to 3.1-fold sante.fr. Teriparatide also increases the numbers of early cells of the osteoblast lineage, accelerates their differentiation into osteoblasts, and suppresses their differentiation into adipocytes in vivo sante.fr. Studies in mice have also indicated that teriparatide promotes bone formation through the direct regulation of osteoblast-lineage cells at multiple levels, including promoting osteoblast activity, stimulating osteoblast differentiation, attenuating osteoblast apoptosis, and activating quiescent bone-lining cells nih.gov.

Data on changes in trabecular bone parameters in rats of different ages treated with teriparatide:

Animal AgeTrabecular Number Change (per mm)Trabecular Thickness Change (µm)
Young Rats+1.6 to +2.6 (p < 0.05)No significant effect
Older RatsNot specified+52.8 to +77.8 (p < 0.001)

Data on osteoblast number increase in older rats treated with teriparatide:

Animal AgeOsteoblast Number Increase (Fold)
Older Rats1.0 to 3.1

Fracture Healing Modulation in Preclinical Settings

Experimental animal studies have demonstrated that teriparatide acetate has promoting effects on bone healing and fracture repair sante.fr. Evidence from preclinical studies suggests that teriparatide promotes the repair of experimentally induced fractures, including those in the mandible natap.org. Studies in rats have shown that teriparatide increased bone healing and formation, with some findings suggesting lower doses (5-60 µg/kg) being more effective scielo.br. A murine model of closed tibial fracture demonstrated that daily administration of 40 µg/kg of teriparatide accelerated callus mineralization and improved callus consolidation in the early phases of bone healing nih.gov. Several animal studies have shown that daily systemic administration of PTH (1-34) increased bone mineral content, density, and strength, thereby improving fracture healing, and could produce a sustained anabolic effect throughout the remodeling phase of fracture healing plos.org.

Bone Remodeling Dynamics and the "Anabolic Window" Concept

The skeletal effects of teriparatide acetate are highly dependent on the pattern of systemic exposure europa.eueuropa.eumedsafe.govt.nzdrugbank.comfda.gov. Intermittent exposure, typically achieved through once-daily administration in preclinical models and clinical settings, stimulates bone formation wikipedia.orgeuropa.eusante.frdrugbank.com. This is in contrast to continuous exposure to high levels of PTH, which can lead to increased bone resorption and bone loss, as seen in hyperparathyroidism wikipedia.orgeuropa.eufda.govfda.govhres.catga.gov.auhres.camedsafe.govt.nzdrugbank.comlilly.com.

The "anabolic window" concept refers to the period during intermittent teriparatide treatment where bone formation is preferentially stimulated over bone resorption, resulting in a net gain in bone mass nih.govdtic.milmdpi.com. This preferential stimulation is key to its therapeutic effect europa.eueuropa.eumedsafe.govt.nzdrugbank.comfda.gov.

Preferential Stimulation of Bone Formation over Resorption

Once-daily administration of teriparatide acetate increases the apposition of new bone on trabecular and cortical bone surfaces by preferentially stimulating osteoblastic activity over osteoclastic activity europa.eueuropa.eumedsafe.govt.nzdrugbank.comfda.gov. While teriparatide does stimulate bone resorption markers, the effect on bone formation markers is typically more pronounced, especially in the early phases of treatment fda.govmedsafe.govt.nz. This differential effect leads to a net anabolic outcome wikipedia.orgdrugbank.com. Studies have shown that intermittent PTH treatment enhances osteoblast differentiation and suppresses osteoclastogenesis sante.fr.

Factors Influencing the Duration of Anabolic Effect

The skeletal effects of teriparatide acetate depend on the pattern of systemic exposure drugbank.comhres.ca. Once-daily administration stimulates new bone formation on trabecular and cortical bone surfaces by preferentially stimulating osteoblastic activity drugbank.comhres.ca. Preclinical studies suggest that the magnitude and duration of improvements in skeletal parameters and bone turnover markers are generally greater with once-daily administration compared to less frequent dosing intervals nih.gov. For example, in OVX rats, less frequent administration (e.g., three times/week) was reported to more effectively increase bone mineral density (BMD) and mechanical strength compared to more frequent administration (e.g., three times/day) in one study oup.com. However, another study in rabbits indicated that daily repeated administration caused more deleterious changes in cortical microarchitecture, such as increased cortical porosity and endosteal naive bone formation, compared to less frequent administration of higher doses plos.org. This suggests that while intermittent dosing is crucial for anabolic effects, the specific frequency and dose can influence the nature and duration of the bone response, particularly in different skeletal compartments and species.

Animal Models of Osteoporosis and Bone Disorders

Various animal models are utilized in preclinical research to study osteoporosis and bone disorders and to evaluate potential therapies like teriparatide acetate researchgate.net. The selection of an appropriate animal model is based on its ability to mimic aspects of human bone physiology and the specific disease being studied, although no animal model perfectly replicates human postmenopausal osteoporosis sante.freuropa.eu.

Ovariectomized (OVX) Rodent Models

Ovariectomized (OVX) rodent models, particularly rats and mice, are widely used to study bone loss due to estrogen deficiency, which is a primary cause of postmenopausal osteoporosis sante.frspandidos-publications.comjci.org. Ovariectomy in rodents leads to bone loss characterized by high bone turnover, with enhanced bone formation and degradation spandidos-publications.com. This model is considered highly reproducible spandidos-publications.com.

Studies using OVX rats have demonstrated that teriparatide acetate treatment can prevent or restore bone loss and improve bone strength spandidos-publications.comnih.gov. For instance, OVX rats treated with teriparatide acetate showed significant increases in BMD and improvements in bone strength parameters spandidos-publications.com. In OVX mice, teriparatide acetate treatment prevented ovariectomy-induced bone loss and improved mechanical sensitivity nih.gov.

However, it is important to note that there are significant differences in skeletal physiology between rodents and humans sante.fr. While OVX rodents exhibit bone loss, the detailed characteristics and development of postmenopausal osteoporosis in women are not fully reproduced in these models sante.freuropa.eu.

Applicability and Limitations of Animal Models in Predicting Human Response

Animal models provide valuable insights into the pharmacological properties and potential efficacy of teriparatide acetate sante.freuropa.eu. They allow for the study of bone formation mechanisms, dose-response relationships, and the effects on bone microarchitecture and strength in a controlled environment nih.govoup.commedscape.org. The studies in OVX rodents and monkeys have been instrumental in demonstrating the anabolic potential of teriparatide acetate europa.euspandidos-publications.commedscape.org.

However, there are significant limitations in extrapolating findings from animal models to human responses pharmafeatures.comfrontiersin.orgwellbeingintlstudiesrepository.org. Biological differences between species in metabolism, organ structure, immune responses, and genetic makeup can lead to discrepancies in drug efficacy and safety profiles pharmafeatures.com. Artificial experimental conditions and species-specific sensitivities also contribute to these limitations pharmafeatures.com. For example, while teriparatide acetate caused a dose-dependent exaggerated bone formation and increased incidence of osteosarcoma in rats, this finding has not been confirmed in humans, potentially due to differences in bone growth patterns between rats and humans europa.eusante.frfda.gov. The embryotoxicity observed in rabbits treated with teriparatide acetate may be related to their greater sensitivity to the effects of PTH on blood ionized calcium compared to rodents europa.eusante.fr.

The high failure rate of drug candidates in clinical trials, despite promising results in animal studies, underscores the challenges in predicting human outcomes based solely on animal data pharmafeatures.comfrontiersin.orgwellbeingintlstudiesrepository.orgnih.gov. While animal models remain a necessary part of preclinical research, their results must be interpreted with caution when predicting human responses frontiersin.orgwellbeingintlstudiesrepository.org.

Preclinical Observations of Exaggerated Bone Formation and Associated Findings

Preclinical studies, particularly in rats, have revealed observations of exaggerated bone formation with teriparatide acetate administration, especially at higher doses and with prolonged exposure europa.euhres.camedscape.orgsante.fr. In two-year carcinogenicity studies in Fischer 344 rats, daily subcutaneous injections of teriparatide acetate at doses resulting in systemic exposures significantly higher than those observed in humans led to dose-dependent exaggerated increases in bone mass hres.ca. This exaggerated bone formation was associated with an increased incidence of bone tumors, including osteosarcoma europa.euhres.camedscape.orgsante.frfda.gov. The occurrence of these bone tumors was found to be dependent upon both the dose and the duration of exposure hres.ca.

These findings in rats prompted a boxed warning regarding the potential risk of osteosarcoma in humans, although the relevance of this finding to humans is considered uncertain given the differences in bone growth patterns and the way teriparatide acetate is used clinically wikipedia.orgfda.govnih.gov. Osteosarcoma has not been observed in teriparatide clinical trials, and increased incidence has not been seen in post-market observational studies hres.ca.

Beyond the potential for osteosarcoma in rats, preclinical studies have consistently shown that teriparatide acetate stimulates significant new bone formation hres.caeuropa.eunih.gov. This anabolic effect is characterized by increased osteoblast activity, leading to increased bone mass and improved bone microarchitecture hres.caeuropa.eumedscape.org. The exaggerated bone formation observed in specific preclinical settings, particularly the long-term, high-dose studies in rats, highlights the potent anabolic capacity of teriparatide acetate and the importance of considering dose and duration in evaluating its effects on bone europa.euhres.casante.fr.

Preclinical Pharmacokinetics and Metabolism Research of Teriparatide Acetate

Absorption and Distribution in Animal Models

Following subcutaneous administration in rats, teriparatide is rapidly absorbed into the circulation. researchgate.netnih.govsante.fr Studies using a radiolabeled teriparatide analogue, [(125)I]-[Nle(8,18),Tyr(34)]-hPTH(1-34), have shown that after subcutaneous administration, the analogue is rapidly absorbed and distributed to the liver and kidneys. researchgate.netnih.govsante.fr The concentration of the analogue in the kidneys was observed to be more than three times higher than in the liver. researchgate.netnih.govsante.fr

In rats and monkeys, the kinetic profile after subcutaneous injection is characterized by rapid absorption and elimination, with a short time to reach peak plasma concentration (Tmax) and a short elimination half-life. europa.eu The absolute bioavailability of subcutaneously administered teriparatide can vary between species, with reported values of approximately 57% in rats and 36% in monkeys for a 10 µg/kg dose. europa.eu This is lower than the absolute bioavailability observed in humans, which is approximately 95%. europa.eumims.comdrugbank.comnih.govfda.govnih.gov

The volume of distribution following intravenous injection in rats and monkeys was reported as approximately 0.54 L/kg and 0.14 L/kg, respectively. europa.eu Teriparatide is not expected to accumulate in bone or other tissues. drugbank.com

Systemic Clearance and Elimination Pathways

Teriparatide is rapidly cleared from the plasma. researchgate.netmims.com Systemic clearance in animal models is relatively high. In rats, the clearance after intravenous administration of 10 µg/kg was approximately 67.5 ml/min/kg, while in monkeys, it was about 6.18 ml/min/kg. europa.eu This high clearance rate suggests both hepatic and extra-hepatic clearance mechanisms are involved. hpra.iedrugbank.comfda.govtga.gov.auhres.catga.gov.au

While specific metabolism and excretion studies on teriparatide itself have not always been performed, the mechanisms for the metabolism and elimination of PTH(1-34) and intact PTH have been extensively described. fda.govtga.gov.aufda.gov Peripheral metabolism of parathyroid hormone is believed to occur predominantly in the liver and kidney. medsafe.govt.nzhpra.iemims.comfda.govtga.gov.autga.gov.aufda.gov

Hepatic Metabolism Mechanisms

Metabolism of parathyroid hormone is believed to occur in the liver, potentially through non-specific enzymatic mechanisms. mims.comdrugbank.comfda.gov Preclinical data suggest that hepatic Kupffer cells may be a primary site for the metabolism of teriparatide. tga.gov.au Studies in rats have shown that severely reduced hepatic blood flow can decrease the exposure of PTH to the principal cleavage system (Kupffer cells), consequently reducing the clearance of PTH(1-84). hpra.iefda.gov

Renal Metabolism and Distribution Role

The kidneys play a particularly important role in the distribution and metabolism of teriparatide. researchgate.netnih.govfda.gov Studies in rats using a radiolabeled analogue showed that the concentration of metabolites in the kidneys was significantly higher than in the liver. researchgate.netnih.govsante.fr In vitro analyses suggested that radioactivity in the kidneys was associated with degraded bioactive analogue. researchgate.netnih.gov Renal failure, but not hepatic failure, has been shown to affect the pharmacokinetics of teriparatide acetate (B1210297) in model rats, leading to a decrease in teriparatide clearance. researchgate.netnih.gov The kidney is considered a primary site of clearance for teriparatide. pmda.go.jp

Lack of Intact Compound Excretion in Urine

Studies in rats have indicated that no intact teriparatide is detected in the urine after subcutaneous administration. researchgate.netnih.govsante.fr Elimination appears to occur via the excretion of metabolites in the urine. mims.comdrugbank.com

Pharmacokinetic-Pharmacodynamic Correlations in Preclinical Species

The skeletal effects of teriparatide are dependent on the pattern of systemic exposure. drugbank.commedsafe.govt.nz Once-daily administration in preclinical species like rodents, monkeys, and rabbits has been shown to increase bone mass and stimulate new bone formation by preferentially stimulating osteoblast activity over osteoclast activity. europa.eusante.frdrugbank.commedsafe.govt.nz Studies in rats have demonstrated that intermittent exposure to PTH(1-34) can induce bone formation more favorably than bone resorption. drugbank.comnih.govresearchgate.net In ovariectomized monkeys, intermittent administration improved bone mass, architecture, and mechanical strength. europa.eu

The transient increase in serum calcium observed after teriparatide administration is consistent with the known effects of endogenous PTH on mineral metabolism. nih.govtga.gov.aumedsafe.govt.nznih.gov This transient effect is due to the short duration of elevated teriparatide concentrations. nih.gov

Influence of Physiological Factors on Preclinical Pharmacokinetics

Preclinical studies have explored the influence of factors such as sex and renal function on teriparatide pharmacokinetics.

In rats, minor sex differences in pharmacokinetic parameters have been observed, with higher clearance and volume of distribution in males compared to females. europa.eu However, in humans, while systemic exposure can be lower in men than in women, these differences have not consistently translated to significant differences in safety, tolerability, or pharmacodynamic responses in clinical trials. europa.eutga.gov.aufda.gov

Renal impairment has been shown to affect teriparatide pharmacokinetics in model rats, leading to decreased clearance. researchgate.netnih.gov Caution is advised in patients with moderate to severe renal impairment. hpra.iehres.camedsafe.govt.nz While clinical studies in humans with varying degrees of renal impairment have shown some effects on calcium and phosphate (B84403) metabolism, clinically relevant pharmacokinetic or safety differences have not always been identified in mild, moderate, or severe chronic renal impairment with a single dose. tga.gov.autga.gov.au However, long-term safety and efficacy have not been evaluated in patients with severely impaired renal function. tga.gov.autga.gov.au

Hepatic impairment has not been extensively studied in preclinical models. hpra.ienih.govtga.gov.au However, based on the role of the liver in PTH metabolism, severe reductions in hepatic blood flow could potentially affect clearance. hpra.iefda.gov Despite this, it is considered unlikely that impaired hepatocyte function would have a clinically significant effect on systemic exposure to teriparatide. hpra.iemedsafe.govt.nz

Data Tables

Animal ModelRoute of AdministrationDose (µg/kg)Clearance (ml/min/kg)Volume of Distribution (L/kg)Absolute Bioavailability
RatIntravenous1067.50.54-
Rat (Male)Intravenous1074.20.61-
Rat (Female)Intravenous1062.10.48-
RatSubcutaneous10--0.57
Rat (Male)Subcutaneous10--0.61
Rat (Female)Subcutaneous10--0.55
MonkeyIntravenous106.180.14-
MonkeySubcutaneous10--0.36
Monkey (Male)Subcutaneous10--0.39
Monkey (Female)Subcutaneous10--0.34

Impact of Organ Impairment (e.g., Renal, Hepatic)

Preclinical studies in rats have investigated the role of the liver and kidneys in the pharmacokinetics of subcutaneously administered teriparatide acetate. Research indicates that the kidneys play a particularly important role in the distribution and metabolism of teriparatide, although not its excretion as intact peptide researchgate.netnih.gov. In vitro analyses using radiolabeled analogues suggested that radioactivity observed in the kidneys was associated with degraded bioactive analogue researchgate.netnih.gov. Following subcutaneous administration in rats, the concentration of analogue metabolites increased over time in the plasma, with concentrations in the kidneys exceeding those in the liver by more than threefold researchgate.netnih.gov.

Studies in model rats with induced organ impairment demonstrated that renal failure affected the pharmacokinetics of teriparatide acetate, leading to a decrease in its clearance researchgate.netnih.govsante.fr. Conversely, hepatic failure in these rat models did not appear to significantly affect the pharmacokinetics of teriparatide acetate researchgate.netnih.govsante.fr. This suggests that while teriparatide is rapidly absorbed and distributed to both the liver and kidneys for immediate degradation, the kidneys are more critical to its metabolic clearance in rats researchgate.netnih.gov.

Preclinical data also suggest that hepatic Kupffer cells are a primary site of metabolism for teriparatide tga.gov.autga.gov.aumedsafe.govt.nz. However, based on preclinical findings, it is considered unlikely that disease states specifically impairing hepatocyte function would have a clinically significant effect on the systemic exposure to teriparatide tga.gov.autga.gov.aumedsafe.govt.nz.

While the focus here is preclinical, it is notable that clinical studies in humans have shown altered pharmacokinetics in the presence of severe renal impairment, aligning with the preclinical observations regarding the kidney's role in metabolism sahpra.org.zalilly.comnih.govsante.fr.

Data from preclinical studies in rats investigating the impact of organ impairment on teriparatide acetate clearance are summarized below:

Organ ImpairmentEffect on Teriparatide Clearance (Rat Model)Reference
Renal FailureDecreased researchgate.netnih.govsante.fr
Hepatic FailureNo significant effect researchgate.netnih.govsante.fr

Gender-Related Differences in Pharmacokinetic Parameters

Preclinical pharmacokinetic studies in animal models, such as rats and Cynomolgus monkeys, have explored potential gender-related differences in teriparatide disposition. In Sprague-Dawley rats, plasma concentration-time curves for teriparatide acetate after repeated dosing showed no marked gender-related differences in pharmacokinetics across most dose groups researchgate.net. However, at high teriparatide doses (> 100 µg/kg), female rats exhibited greater Cmax and AUC values compared to males europa.eu. After intravenous administration of 10 µg/kg in rats, minor sex differences were observed, with higher clearance and volume of distribution values noted in male rats compared to females europa.eu.

In Cynomolgus monkeys, no notable gender differences in pharmacokinetic parameters were observed europa.eu.

Clinical data in humans indicate that systemic exposure (AUC) to teriparatide is generally lower in men (approximately 20% to 30%) than in women tga.gov.ausahpra.org.zalilly.comhres.ca. Despite this difference in exposure, the elimination half-life has been reported as similar in both genders lilly.com.

Preclinical findings on gender differences in teriparatide acetate pharmacokinetics in rats are summarized below:

SpeciesDose LevelObserved Gender Difference in PK ParametersSpecific Parameters Affected (if noted)Reference
Sprague-Dawley RatMost dose groupsNo marked differencesNot specified researchgate.net
Sprague-Dawley RatHigh doses (>100 µg/kg)Females > MalesCmax, AUC europa.eu
Rat10 µg/kg (IV)Males > FemalesClearance, Volume of Distribution europa.eu
Cynomolgus MonkeyNot specifiedNo notable differencesNot specified europa.eu

Advanced Formulation and Delivery System Research for Teriparatide Acetate

Optimization of Polymer-Based Formulations

Polymers play a crucial role in developing novel delivery systems for teriparatide acetate (B1210297), particularly in the context of microneedle patches mdpi.comresearchgate.netmdpi.comnih.gov. Various polymers, including hyaluronic acid (HA), polyvinylpyrrolidone (B124986) (PVP), maltose, dextran, albumin, and chondroitin (B13769445) sulfate, are being investigated for fabricating dissolving microneedles that encapsulate the drug mdpi.comijpsjournal.com. PLGA, chitosan, and hyaluronic acid are among the most frequently used polymers in microneedle fabrication mdpi.com. The selection and optimization of these polymers are critical for controlling drug release kinetics, ensuring mechanical strength for skin penetration, and maintaining drug stability mdpi.commdpi.com.

Studies have explored the use of hyaluronic acid in dissolving microneedle formulations for TA researchgate.netresearchgate.netmdpi.comnih.govresearchgate.net. For instance, research has focused on optimizing TA polymer solutions formulated with hyaluronic acid and trehalose (B1683222) to maintain TA activity during the drying process and ensure solution homogeneity researchgate.netmdpi.comnih.gov.

Stability of Teriparatide Acetate in Novel Delivery Systems

Maintaining the stability of teriparatide acetate within novel delivery systems is a significant challenge due to its peptide nature researchgate.net. Research focuses on preserving its activity and integrity throughout manufacturing processes and in the final formulation.

Manufacturing processes, particularly drying methods like lyophilization or vacuum drying, can impact the stability and activity of peptide drugs like TA researchgate.netoup.comgoogle.com. Studies have investigated methods to minimize activity loss during drying. For example, the addition of stabilizers such as trehalose has shown promise in protecting TA during the drying process of polymer solutions used for microneedle fabrication researchgate.netmdpi.comnih.govoup.com. Research indicates that trehalose can help maintain TA activity, with one study showing that adding 10% trehalose reduced activity loss to 75.4 ± 8.3% during drying, compared to a more significant loss without trehalose mdpi.comoup.com.

Data on the effect of trehalose concentration on TA activity maintenance during drying:

Trehalose Concentration (%)TA Activity Maintenance (%)
059.0 ± 3.6
1075.4 ± 8.3

Data based on HPLC analysis of TA polymer solution droplets dried under CL-mimic conditions mdpi.comoup.com.

Optimizing drying techniques, such as using low temperatures and vacuum conditions or exploring freeze-drying, are also areas of research to enhance the stability of TA in solid formulations mdpi.comoup.comgoogle.com.

Ensuring the homogeneity and integrity of teriparatide acetate in solution formulations is crucial for consistent dosing and stability google.comgeneesmiddeleninformatiebank.nlmdpi.com. The current subcutaneous injection formulation of teriparatide is a clear, colorless aqueous solution containing acetate buffer at pH 4, mannitol, and metacresol mdpi.comeuropa.eufda.gov. Research into novel solution formulations focuses on selecting appropriate buffering agents (like acetate or tartrate), stabilizing agents, and excipients to maintain the peptide's integrity and prevent degradation over time google.comgoogle.comgoogle.com. Studies assess homogeneity by evaluating the uniform distribution of TA within the solution, often using techniques like HPLC analysis of dispensed solution aliquots researchgate.netmdpi.com. Maintaining the correct pH range (typically between 3.5 and 4.5 for stability) is also a key factor in preserving the integrity of TA in solution google.comfda.gov.

Activity Maintenance during Manufacturing Processes (e.g., Drying)

Innovative Transdermal Delivery Methods (e.g., Microneedle Patches)

Transdermal delivery of teriparatide acetate using innovative methods like microneedle patches is being extensively researched as a patient-friendly alternative to injections clinicaltrials.euresearchgate.netmdpi.comresearchgate.netmdpi.comnih.govondrugdelivery.com. Microneedles create transient microchannels in the stratum corneum, allowing for the delivery of larger molecules like peptides into the skin and systemic circulation mdpi.comresearchgate.net.

The design and fabrication of microneedle systems for TA delivery involve selecting appropriate materials and manufacturing techniques to ensure effective skin penetration and drug release mdpi.comijpsjournal.com. Dissolving microneedles, made from biodegradable polymers, are a common approach for TA, as they dissolve in the skin, releasing the encapsulated drug mdpi.comijpsjournal.com. Fabrication methods include micromolding, laser ablation, and atomized spraying ijpsjournal.com.

Studies have reported the fabrication of dissolving microneedle patches for TA using techniques like centrifugal lithography mdpi.comresearchgate.netmdpi.comnih.gov. These patches can be designed with specific structures, such as a two-layered design with a drug-loaded layer on top of a base layer, to control delivery and ensure the entire dose is delivered into the skin researchgate.netmdpi.comnih.gov. The physical properties of the microneedles, including their mechanical strength, are evaluated to ensure they can penetrate the skin barrier effectively mdpi.comnih.gov.

Research has shown that TA delivered via dissolving microneedle patches can achieve systemic exposure researchgate.netmdpi.comnih.govresearchgate.net. Studies in rats have demonstrated that the maximal TA concentration in plasma is proportional to the number of patches used researchgate.netmdpi.comnih.gov. The relative bioavailability of TA delivered via microneedle patches compared to subcutaneous injection has been assessed, with one study reporting a relative bioavailability of 66.9% in rats researchgate.netmdpi.comnih.gov. The dissolution rate of TA from the microneedle formulation has been shown to influence its pharmacokinetic properties in vivo researchgate.netnih.gov.

Pharmacodynamic assessments in animal models may involve evaluating the effect of TA delivered via microneedles on bone formation markers or bone mineral density, although the provided search results primarily focus on PK aspects of novel delivery systems mdpi.comresearchgate.net.

Pharmacokinetic Data of TA Delivery in Rats

Delivery MethodDose (µg)Cmax (pg/mL)AUClast (pg*hr/mL)Relative Bioavailability (%)
Subcutaneous Injection60.6--100 (Reference)
TA-DMN Patch61.4--66.9
CMC MNs (In vitro release: 80% in 30 min)-8686771-
Sucrose MNs (In vitro release: 80% in 10 min)-680917171-

Note: Cmax and AUClast values for CMC and Sucrose MNs are from a separate study investigating the relationship between dissolution rate and PK profile researchgate.netnih.gov. The doses for these specific MNs are not explicitly stated in the provided snippets in µg, but the data illustrates the impact of formulation on PK.

These in vivo studies provide critical data on the performance of novel TA delivery systems, guiding the development of more effective and convenient therapeutic options.

Regulatory Science and Quality Control Research for Teriparatide Acetate Generics/biosimilars

Comparability Studies for Synthetic and Recombinant Teriparatide Acetate (B1210297)

Comparability studies are fundamental to establishing that a generic or biosimilar teriparatide acetate product is highly similar to the RMP, despite potential differences in manufacturing origin (synthetic versus recombinant). tga.gov.aunih.gov These studies encompass detailed assessments of structural characteristics and biological activity. fda.gov

Structural Comparability Assessment

Structural comparability involves a comprehensive analysis of the primary, secondary, and higher-order structure of the teriparatide molecule in the test product compared to the RMP. Given that teriparatide is a peptide, techniques such as amino acid analysis and peptide mapping are crucial for confirming the primary sequence. sante.frnih.gov Advanced spectroscopic methods are employed to evaluate secondary and tertiary structures. fda.govnih.gov

Studies have utilized techniques like Nuclear Magnetic Resonance (NMR), Ion Mobility–Mass Spectrometry (IM–MS), UV spectroscopy, Circular Dichroism (CD), and Fourier Transform Infrared (FTIR) spectroscopy to demonstrate structural similarity. nih.govnih.gov For instance, CD spectroscopy in the far-UV region (190–260 nm) can assess the α-helix structure propensity, while FTIR provides complementary information. nih.gov IM-MS can separate peptide ions based on their charge, size, and shape, confirming the sameness in conformation between different batches of synthetic and recombinant teriparatide. nih.gov Peptide mapping with techniques like LC-MS/MS is used to confirm the amino acid sequence and identify peptide fragments, ensuring the primary structures are in full agreement. nih.gov

Table 1: Examples of Analytical Techniques Used for Structural Comparability

Structural LevelAnalytical TechniquesPurpose
Primary StructureAmino Acid Analysis, Peptide Mapping (LC-MS/MS)Confirm amino acid sequence and identity of peptide fragments.
Secondary StructureCircular Dichroism (CD), Fourier Transform Infrared (FTIR)Assess α-helix content and other secondary structural elements.
Higher-Order StructureNMR, Ion Mobility–Mass Spectrometry (IM–MS)Evaluate three-dimensional structure, conformation, size, and shape.

Biological Activity Comparability Assessment

Demonstrating comparable biological activity is essential to ensure that the generic or biosimilar product elicits the same therapeutic effect as the RMP. Teriparatide exerts its anabolic effect by binding to the type 1 PTH receptor (PTH1R) and activating downstream signaling pathways, primarily through cyclic adenosine (B11128) monophosphate (cAMP). nih.govsante.freuropa.eu

Cell-based bioassays are commonly used to compare the in vitro biological activity. These assays measure the agonist response of teriparatide by assessing cAMP production in cells expressing the PTH1 receptor, such as SaOS-2 or UMR-106 cells. nih.govsante.freuropa.eu Homogeneous Time Resolved Fluorescence (HTRF) and Enzyme Fragment Complementation (EFC) are examples of detection methods used in these cell-based assays. nih.govsante.frresearchgate.net Comparative studies have shown that synthetic and recombinant teriparatide products exhibit similar agonist responses and comparable pEC50 values in these assays, indicating similar potency. nih.govsante.fr

Table 2: Example Data from a Cell-Based Biological Activity Assay (Hypothetical)

Test ProductBatchpEC50 [M]
Reference Medicinal ProductBatch A6.6
Reference Medicinal ProductBatch B6.5
Generic/Biosimilar ProductBatch X6.7
Generic/Biosimilar ProductBatch Y6.8
Generic/Biosimilar ProductBatch Z6.6

Impurity Profiling and Control Strategies for Generic Development

Comprehensive impurity profiling is a critical component of generic and biosimilar teriparatide acetate development to ensure the safety and quality of the drug substance and finished product. complexgenerics.orgfda.gov Impurities can arise from the manufacturing process (process-related) or from degradation of the peptide (product-related). nih.govcomplexgenerics.org

Analytical Bridging Studies for Impurity Levels

Analytical bridging studies are conducted to compare the impurity profile of the generic or biosimilar product with that of the RMP. This involves identifying and quantifying impurities present in both the drug substance and finished product. fda.govsante.fr Orthogonal analytical methods, utilizing different separation principles, are recommended for comprehensive impurity profiling. fda.gov

High-Performance Liquid Chromatography (HPLC), particularly coupled with high-resolution mass spectrometry (LC-HRMS), is a powerful tool for detecting, resolving, and quantifying both process- and degradation-related impurities in teriparatide products. complexgenerics.org LC-HRMS offers improved specificity and sensitivity compared to traditional LC-UV methods, allowing for the identification and characterization of impurities, even those that co-elute. complexgenerics.org

Regulatory guidance often requires the identification of all peptide-related impurities at a certain threshold (e.g., ≥ 0.10%) and demonstrating that no new peptide-related impurities are present at levels above a specified limit (e.g., > 0.5%). fda.gov For impurities found in both the test product and the RMP, the level in the test product should ideally be the same as or lower than that in the RMP. fda.gov Justification is required for any new or elevated impurities. fda.gov

Common impurities in teriparatide can include truncated sequences, oxidized methionine residues, and succinimide (B58015) derivatives. complexgenerics.orgfda.gov

Table 3: Examples of Impurities Identified in Teriparatide Products (Based on LC-HRMS Analysis)

Impurity TypeExample ImpuritiesAverage Relative Percentage (Hypothetical)
TeriparatideTeriparatide80.38%
Oxidative Degradation ImpuritiesMet(O)8+18, Met(O)8, Met(O)188.18% (Total)
Truncated SequencesTeriparatide 1-300.77%
Succinimide DerivativesTeriparatide Asp (succinimide) 300.53%
UnknownUnknown (m/z=834.5, z=5)8.21%

Compliance with Pharmacopoeial Requirements for Drug Substance Quality

Compliance with established pharmacopoeial requirements, such as those outlined in the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopoeia (USP), is mandatory for teriparatide acetate drug substance quality. sante.frgeneesmiddeleninformatiebank.nluspnf.com These monographs specify tests and acceptance criteria for various quality attributes, including appearance, solubility, identity, peptide content, related substances (impurities), water content, and microbial limits. tga.gov.auuspnf.com

Pharmacopoeial methods for related substances typically involve chromatographic techniques to control impurities. fda.govuspnf.com Limits for individual and total impurities are defined to ensure the purity of the drug substance. fda.govuspnf.com Manufacturers must demonstrate that their drug substance meets these specifications at release and throughout its proposed shelf life. tga.gov.augeneesmiddeleninformatiebank.nluspnf.com Specific tests and limits are also in place for counter ions like acetate. uspnf.com

Non-Clinical Data Requirements for Generic Approval

For generic teriparatide acetate products, the non-clinical data requirements for approval are generally reduced compared to a New Drug Application (NDA) for a novel product. tga.gov.augeneesmiddeleninformatiebank.nl Since teriparatide is a well-known active substance with established pharmacodynamic, pharmacokinetic, and toxicological properties, regulatory agencies often allow reliance on the preclinical data obtained with the innovator product. tga.gov.augeneesmiddeleninformatiebank.nl

A non-clinical overview based on up-to-date and adequate scientific literature is typically provided to justify why additional non-clinical pharmacology, pharmacokinetics, and toxicology studies are not necessary. geneesmiddeleninformatiebank.nl However, specific non-clinical studies may be required to address potential areas of concern, such as the safety profile of impurities, particularly if new or elevated impurities are identified in the generic product. fda.govfda.gov For instance, a bridging toxicity study in an animal model might be conducted to compare the toxicity, toxicokinetics, and immunogenicity of the generic product formulation with the RMP, especially to qualify the safety profile of impurities. fda.gov

Table 4: Typical Non-Clinical Data Reliance for Generic Teriparatide Acetate

AspectRequirement for Generic Approval
PharmacologyReliance on established data from the innovator product. tga.gov.augeneesmiddeleninformatiebank.nl
PharmacokineticsReliance on established data from the innovator product. tga.gov.augeneesmiddeleninformatiebank.nl
ToxicologyReliance on established data from the innovator product. tga.gov.augeneesmiddeleninformatiebank.nl
Impurity SafetyMay require specific studies (e.g., bridging toxicity) if new or elevated impurities are present. fda.govfda.gov

Justification for Waiving Additional Preclinical Studies

For generic and biosimilar versions of teriparatide acetate, the justification for waiving additional non-clinical (preclinical) studies is primarily based on demonstrating a high degree of similarity to the reference product through extensive comparative structural, functional, pharmacokinetic (PK), and pharmacodynamic (PD) studies. hpfb-dgpsa.caeuropa.eu Regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have established guidelines that outline the criteria for waiving such studies. fda.govfda.gov

The rationale for waiving preclinical studies for biosimilars and certain highly purified synthetic peptides like teriparatide acetate stems from the principle that if the follow-on product is shown to be highly similar to the RMP in terms of quality attributes, including physicochemical characteristics, structural integrity, biological activity, and PK/PD profiles, then the non-clinical safety and efficacy information of the RMP can be relied upon. hpfb-dgpsa.caeuropa.eu This "reliance" on the RMP's data is a cornerstone of the biosimilar and complex generic regulatory pathways. hpfb-dgpsa.ca

Specifically for teriparatide, which is a relatively simple peptide lacking post-translational modifications, the scientific rationale suggests that the non-clinical PK would not differ significantly from the reference product, provided biosimilarity is demonstrated through other means. europa.eu Regulatory guidelines indicate that genotoxicity, reproductive toxicology, or carcinogenicity studies are generally not necessary for biosimilars if comparability is established. europa.eu

For a generic teriparatide subcutaneous solution for injection product, the FDA's guidance suggests that a waiver of in vivo bioequivalence study requirements may be considered self-evident if the product is qualitatively (Q1) and quantitatively (Q2) the same as the RLD. fda.gov This means having the same active and inactive ingredients in the same concentration. fda.gov However, even with a waiver for in vivo studies, extensive analytical comparability using orthogonal methods is recommended to demonstrate active ingredient sameness, including primary sequence, physicochemical properties, secondary structure, oligomer/aggregation states, and biological activities. fda.gov

Data from comparative studies, such as those demonstrating pharmacokinetic bioequivalence and comparable pharmacodynamic effects between a teriparatide biosimilar and the reference products, support the justification for waiving extensive preclinical toxicology studies. europa.eunih.gov For example, a comparative 28-day repeat-dose study in rats was performed for one biosimilar candidate, but the study was not deemed necessary to support the marketing authorization application from a nonclinical perspective, as outlined in scientific advice. europa.eu

The extent of preclinical data required for a biosimilar or generic teriparatide acetate is inversely proportional to the degree of physicochemical, structural, and functional similarity demonstrated with the reference product. If comprehensive comparative exercises show a high degree of similarity, the need for additional non-clinical studies is significantly reduced or waived. mdpi.comhpfb-dgpsa.caeuropa.eu

Role of Literature Reviews in Regulatory Submissions

Literature reviews play a crucial role in the regulatory submissions for generic and biosimilar teriparatide acetate, particularly in providing scientific background and supporting the justification for the proposed development pathway and the reliance on the reference product's established safety and efficacy. sante.frtga.gov.au

A comprehensive review of available scientific literature can support the efficacy and safety profile of teriparatide, drawing upon published pivotal clinical trials, systematic reviews, and meta-analyses of the reference product. sante.freuropa.eu This body of evidence provides the historical context and clinical experience with teriparatide in its approved indications. sante.freuropa.eu

For biosimilar applications, literature reviews contribute to bridging the safety experience gained with the reference product to the biosimilar. europa.eu By demonstrating analytical, functional, and pharmacokinetic similarity, the extensive clinical safety data available for the originator product can be leveraged, reducing the need for large-scale, long-term clinical safety trials for the biosimilar. hpfb-dgpsa.caeuropa.eu

Literature reviews can also address specific scientific questions or potential concerns related to the biosimilar or generic product. For instance, they can provide information on the potential for immunogenicity or other safety aspects that might be relevant to the regulatory assessment. europa.eu

Furthermore, literature reviews help in demonstrating that the proposed summary of product characteristics (SmPC) or labeling for the generic or biosimilar product adequately reflects the prevailing scientific knowledge on teriparatide in the claimed indications. sante.fr This ensures that healthcare professionals and patients receive accurate and up-to-date information.

Providing a comprehensive scientific background on teriparatide. sante.fr

Supporting the justification for waiving certain preclinical studies by referencing the established safety and efficacy of the reference product. tga.gov.aueuropa.eu

Contributing to the bridging of clinical experience from the reference product to the follow-on product. europa.eu

Addressing specific scientific or safety considerations.

Ensuring that the proposed product information aligns with current scientific understanding. sante.fr

Table: Comparative Analytical Methods for Teriparatide Biosimilar/Generic Assessment

Analytical MethodPurposeSource
Nuclear Magnetic Resonance (NMR)Demonstrate structural similarity mdpi.commtoz-biolabs.com
Ion Mobility–Mass Spectrometry (IM–MS)Demonstrate structural similarity mdpi.commtoz-biolabs.com
UV SpectroscopyDemonstrate structural similarity mdpi.commtoz-biolabs.com
Circular Dichroism (CD)Demonstrate structural similarity (secondary structure) mdpi.comfda.govmtoz-biolabs.com
Fourier Transform Infrared (FTIR)Demonstrate structural similarity mdpi.commtoz-biolabs.com
Cell-based BioassaysDemonstrate comparable biological activity mdpi.comfda.govmtoz-biolabs.com
HPLC Related Substance MethodImpurity profiling fda.gov
UHPLC-HRMS/MSPeak identification, matching, and purity characterization (impurities) fda.gov

Table: Key Considerations for Waiving Preclinical Studies

ConsiderationJustificationSource
Demonstrated Physicochemical SimilarityHigh similarity reduces uncertainty regarding biological activity and safety. hpfb-dgpsa.ca
Demonstrated Structural SimilarityConfirmation of identical primary and secondary structure minimizes potential for different interactions. mdpi.comfda.govmtoz-biolabs.com
Demonstrated Functional SimilarityComparable in vitro biological activity supports similar mechanism of action. mdpi.comfda.govmtoz-biolabs.com
Demonstrated Pharmacokinetic (PK) EquivalenceSimilar absorption, distribution, metabolism, and excretion profiles. hpfb-dgpsa.canih.gov
Demonstrated Pharmacodynamic (PD) ComparabilitySimilar biological response and effect on relevant biomarkers. hpfb-dgpsa.caeuropa.eunih.gov
Reliance on Reference Product DataExtensive non-clinical and clinical data exist for the RMP. hpfb-dgpsa.ca
Nature of the Molecule (Simple Peptide)Less complex structure compared to larger biologics, reducing the likelihood of unforeseen preclinical issues. europa.eu

Table: Role of Literature Reviews

Role in Regulatory SubmissionsDescriptionSource
Providing Scientific BackgroundEstablishing the understanding of teriparatide's properties, mechanism, and clinical use. sante.fr
Supporting Justification for WaiversReferencing established safety and efficacy of the RMP to support reduced non-clinical study requirements. tga.gov.aueuropa.eu
Bridging Clinical ExperienceLeveraging the known safety profile of the RMP based on demonstrated comparability of the follow-on product. hpfb-dgpsa.caeuropa.eu
Addressing Specific Scientific QuestionsProviding context or data on potential concerns like immunogenicity. europa.eu
Ensuring Alignment of Product InformationConfirming that proposed labeling reflects current scientific knowledge. sante.fr
Overview of Non-Clinical InformationSummarizing existing data on pharmacology, PK, and toxicology when specific studies are waived. tga.gov.au

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for investigating the anabolic effects of Teriparatide Acetate on bone regeneration?

  • Methodological Answer: Preclinical studies should utilize osteopenic animal models (e.g., ovariectomized rats) to mimic postmenopausal osteoporosis. Employ µCT scanning for 3D trabecular bone analysis and histomorphometry to quantify osteoblast activity. Ensure dosing regimens align with clinical equivalents (e.g., 20–40 µg/kg/day subcutaneously) and include sham-operated controls to isolate drug-specific effects .

Q. How should researchers standardize administration protocols for Teriparatide Acetate in in vivo studies?

  • Methodological Answer: Use subcutaneous injection to replicate human pharmacokinetics. Monitor serum calcium and phosphorus levels to avoid hypercalcemia. Adhere to guidelines for intermittent dosing (e.g., daily injections over 6–12 months) and validate bone mineral density (BMD) measurements via dual-energy X-ray absorptiometry (DXA) at baseline and endpoint .

Q. What biomarkers are critical for assessing Teriparatide Acetate’s efficacy in clinical trials?

  • Methodological Answer: Prioritize biomarkers like serum N-terminal propeptide of type I procollagen (P1NP) for bone formation and C-terminal telopeptide (CTX) for resorption. Combine these with BMD changes at lumbar spine and femoral neck. Include fracture incidence as a primary endpoint, with vertebral radiographs to confirm reductions in fracture risk .

Advanced Research Questions

Q. How can contradictory findings on Teriparatide Acetate’s dose-dependent effects on cortical bone be resolved?

  • Methodological Answer: Conduct stratified analyses comparing low-dose (20 µg) and high-dose (40 µg) cohorts. Use high-resolution peripheral quantitative CT (HR-pQCT) to assess cortical porosity and thickness. Reference the Neer et al. (2001) trial, which reported radial BMD decreases at 40 µg, and design studies to evaluate compensatory trabecular gains .

Q. What statistical approaches are optimal for analyzing heterogeneous responses to Teriparatide Acetate in diverse patient populations?

  • Methodological Answer: Apply mixed-effects models to account for covariates like age, baseline BMD, and prior fracture history. Use sensitivity analyses to identify outliers and subgroup analyses (e.g., postmenopausal vs. male osteoporosis) to explore differential efficacy. Validate findings through meta-analyses of pooled clinical trial data .

Q. How should researchers integrate multi-omics data to elucidate Teriparatide Acetate’s molecular mechanisms?

  • Methodological Answer: Combine transcriptomic profiling (RNA-seq) of osteoblast cultures with proteomic analysis of bone matrix proteins. Validate pathways (e.g., Wnt/β-catenin) via CRISPR-Cas9 knockout models. Use systems biology tools to map interactions between parathyroid hormone signaling and osteoclast regulation .

Q. What strategies mitigate bias in retrospective studies evaluating Teriparatide Acetate’s long-term safety?

  • Methodological Answer: Implement propensity score matching to balance confounding variables (e.g., concurrent bisphosphonate use). Adhere to STROBE guidelines for observational studies, and validate adverse event reporting through independent adjudication committees. Cross-reference pharmacovigilance databases like FAERS for signal detection .

Methodological Guidelines for Data Presentation

  • Tables/Figures : For pharmacokinetic studies, include tables comparing Cmax, AUC, and half-life across doses. Use line graphs to visualize BMD trajectories over time, with error bars indicating 95% confidence intervals .
  • Supplementary Materials : Provide raw µCT datasets in accessible formats (e.g., .csv) and detailed immunohistochemistry protocols. Reference supplementary figures in the main text to support statistical interpretations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.